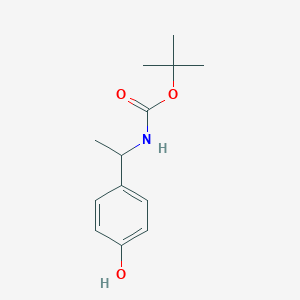
Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate
Descripción general
Descripción
“Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” is a carbamate derivative . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent . This process yields excellent results .Molecular Structure Analysis
The molecular structure of “Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” have been investigated. It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
“Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” is a white to slightly yellow needle-like compound . It has a molecular weight of 237.295 Da .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of various pharmacologically active molecules. Its role as a precursor in the development of N-Boc-protected anilines is crucial . These intermediates are often employed in the creation of a wide range of therapeutic agents, including antibiotics, antifungals, and anticancer drugs .
Agriculture
“Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” may serve as a protective agent for active ingredients in pesticides. The tert-butyl group can be removed enzymatically in the target organism, releasing the active compound .
Material Science
In material science, this compound finds applications in the synthesis of polymeric materials . It can be used to introduce phenolic functionalities into polymers, which are known for their thermal stability and mechanical strength .
Environmental Science
The compound’s potential in environmental science lies in its ability to act as a model compound for studying the environmental fate of carbamate pesticides. Its structural similarity to many carbamate pesticides makes it a suitable candidate for environmental degradation studies .
Biochemistry
Biochemically, “Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” is significant in the study of enzyme-substrate interactions, particularly those involving esterases and amidases . These enzymes play a role in the metabolism of various bioactive compounds .
Pharmacology
Pharmacologically, the compound is used in the synthesis of Boc-protected amino alcohols , which are valuable building blocks in drug design and synthesis. They are used to create a variety of pharmaceuticals , including those with antidepressant and antihistamine properties .
Analytical Chemistry
In analytical chemistry, it serves as a standard for calibrating instruments like NMR, HPLC, and LC-MS . This is due to its well-defined structure and properties, which provide reliable reference points for analytical measurements .
Chemical Engineering
Lastly, in chemical engineering, this compound is involved in the development of chemical processes for the large-scale production of pharmaceuticals. Its role in the synthesis of intermediates is vital for the efficient and cost-effective manufacturing of drugs .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-5-7-11(15)8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCGADYUJGMDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



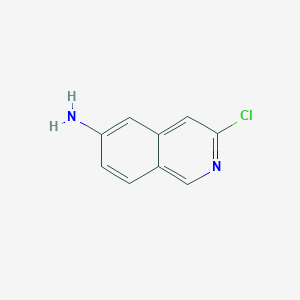

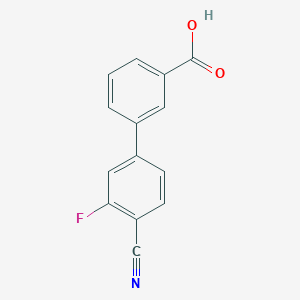
![(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate](/img/structure/B1473470.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)
![2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473473.png)
![4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473474.png)
![2-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1473475.png)
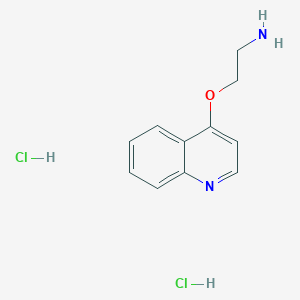

![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)

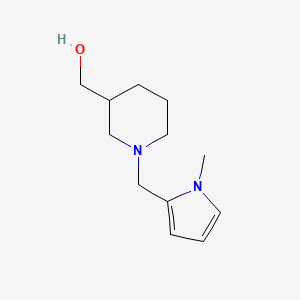
![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)